1-(4-((4-(Thiophen-3-yloxy)piperidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-[4-(4-thiophen-3-yloxypiperidin-1-yl)sulfonylphenyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S2/c22-18-5-6-19(23)21(18)14-1-3-17(4-2-14)28(24,25)20-10-7-15(8-11-20)26-16-9-12-27-13-16/h1-4,9,12-13,15H,5-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVPXTKDHRLCSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CSC=C2)S(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-((4-(Thiophen-3-yloxy)piperidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound's structure incorporates a piperidine ring, a sulfonyl group, and a pyrrolidine dione, suggesting possible interactions with various biological targets.
Chemical Structure
The compound can be represented by the following structural formula:
Antibacterial Activity
Research has indicated that compounds containing piperidine and sulfonyl moieties often exhibit significant antibacterial properties. A study evaluating similar piperidine derivatives demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The presence of the thiophenyl group in our compound may enhance this activity through improved membrane permeability or specific enzyme inhibition.
Enzyme Inhibition
The sulfonyl group is known for its role in enzyme inhibition, particularly against acetylcholinesterase (AChE) and urease. Compounds with similar structures have shown strong inhibitory effects, with IC50 values indicating effective concentrations for biological activity . For instance, derivatives of piperidine were evaluated for AChE inhibition, revealing promising results that suggest potential applications in treating neurodegenerative diseases.
Anticancer Potential
The pyrrolidine moiety is often associated with anticancer properties. Research on related compounds has indicated that they can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation . The specific interactions of this compound with cancer cell lines remain to be explored but could yield significant insights into its therapeutic potential.
Synthesis and Evaluation
A recent study synthesized a series of compounds similar to this compound and evaluated their biological activities. The synthesis involved using Cu-catalyzed reactions to create functionalized triazoles from phenolic precursors . The resulting compounds were screened for their antibacterial and enzyme inhibitory activities, with several showing promising results.
| Compound | Activity Type | IC50 Value (µM) |
|---|---|---|
| 7l | AChE Inhibition | 2.14 ± 0.003 |
| 7m | Urease Inhibition | 0.63 ± 0.001 |
| 7n | Antibacterial (S. typhi) | Moderate Activity |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinities of similar compounds to target enzymes like AChE. These studies suggest that the structural features of the compound allow for effective interactions with active sites of enzymes, enhancing its potential as a drug candidate .
Future Research Directions
Given the preliminary findings regarding the biological activity of this compound, future research should focus on:
- In vitro and In vivo Studies : Conducting comprehensive biological assays to evaluate the efficacy and safety profile of the compound in various models.
- Mechanistic Studies : Investigating the specific mechanisms by which the compound exerts its antibacterial and anticancer effects.
- Structure-Activity Relationship (SAR) : Exploring modifications to the chemical structure to optimize biological activity while minimizing toxicity.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated using standard atomic weights. †Estimated via analogous compounds.
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s thiophen-3-yloxy group provides electron-rich aromaticity, contrasting with the electron-withdrawing trifluoromethyl and chloro groups in . This may influence binding interactions in enzymatic targets.
- Lipophilicity : The target compound’s logP (~1.5) is intermediate, suggesting better membrane permeability than the highly polar methoxyphenyl analog but lower than the halogenated derivative .
Stereochemical Considerations
notes that stereoisomerism in piperidinyl-pyrrolidine diones can complicate NMR characterization due to signal doubling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
